Cilazapril

説明

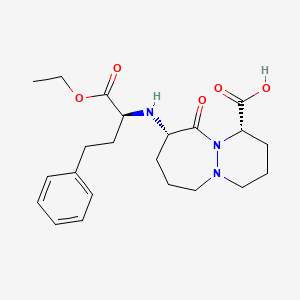

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHKFGXWKKUNCY-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92077-78-6 (Parent) | |

| Record name | Cilazapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048629 | |

| Record name | Cilazapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cilazapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Water (25 ºC) 0.5 g/100 mL, 1.06e+00 g/L | |

| Record name | Cilazapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88768-40-5, 92077-78-6 | |

| Record name | Cilazapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88768-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilazapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilazapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,9S)-9-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILAZAPRIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9454114Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cilazapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cilazaprilat: An In-depth Technical Guide on its Formation and Activity as an Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and activity of cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, cilazapril. This document delves into the pharmacokinetics of its formation, its potent inhibitory action on ACE, and the downstream effects on the renin-angiotensin-aldosterone system (RAAS). Detailed experimental methodologies and quantitative data are presented to support researchers and professionals in the field of drug development.

Introduction

This compound is a prodrug that, upon oral administration, is rapidly absorbed and subsequently hydrolyzed by hepatic esterases to its active diacid metabolite, cilazaprilat.[1][2][3] This conversion is essential for its therapeutic efficacy, as cilazaprilat is a potent and long-acting inhibitor of angiotensin-converting enzyme (ACE).[3][4] By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][5] It is primarily used in the management of hypertension and congestive heart failure.[1][3]

Formation of Cilazaprilat

The biotransformation of this compound to cilazaprilat is a critical step in its mechanism of action. This enzymatic hydrolysis occurs predominantly in the liver.[1]

Pharmacokinetics of this compound and Cilazaprilat

Following oral administration of this compound, peak plasma concentrations of the parent drug are reached in less than one hour, and it is rapidly cleared.[6] The active metabolite, cilazaprilat, reaches its peak plasma concentration within two hours.[6][7] The absolute bioavailability of cilazaprilat from oral this compound is approximately 57%, based on urinary recovery data.[8][9]

Table 1: Pharmacokinetic Parameters of this compound and Cilazaprilat

| Parameter | This compound | Cilazaprilat | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | < 1 hour | ~2 hours | [6][7] |

| Absolute Bioavailability (from oral this compound) | - | ~57% | [8][9] |

| Elimination Half-life (initial phase) | 0.7 - 2.7 hours | ~1.8 hours | [6][9] |

| Elimination Half-life (terminal phase) | - | 30 - 50 hours | [10] |

| Total Clearance | - | 12.3 L/h | [8] |

| Renal Clearance | - | 10.8 L/h | [8] |

The elimination of cilazaprilat is biphasic, with an initial rapid phase followed by a prolonged terminal phase, which is attributed to its saturable binding to ACE.[7][9] Cilazaprilat is primarily eliminated unchanged by the kidneys.[8]

ACE Inhibitory Activity of Cilazaprilat

Cilazaprilat is a highly potent and specific inhibitor of angiotensin-converting enzyme.[11] This inhibition is competitive and reversible.[10]

Quantitative Measures of ACE Inhibition

The potency of cilazaprilat is demonstrated by its low IC50 value, which is the concentration required to inhibit 50% of ACE activity. In vitro studies using rabbit lung ACE have shown an IC50 of 1.9 nM for cilazaprilat.[11] In plasma, a concentration of approximately 1 ng/mL of cilazaprilat is sufficient to cause 50% ACE inhibition.[10] Therapeutic doses of this compound (1 to 5 mg) result in greater than 90% inhibition of plasma ACE activity within two hours of administration.[6][7]

Table 2: ACE Inhibitory Activity of Cilazaprilat

| Parameter | Value | Condition | Reference(s) |

| IC50 | 1.9 nM | Rabbit Lung ACE (in vitro) | [11] |

| Concentration for 50% ACE Inhibition | ~1 ng/mL | Human Plasma | [10] |

| Maximum ACE Inhibition (0.5 mg this compound) | 70 - 80% | Human Plasma | [7][8] |

| Maximum ACE Inhibition (1 - 5 mg this compound) | > 90% | Human Plasma | [6][7][8] |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of cilazaprilat.

In Vitro Enzymatic Hydrolysis of this compound to Cilazaprilat

This protocol describes a general method for assessing the esterase-mediated hydrolysis of an ester prodrug like this compound, using porcine liver esterase (PLE) as a representative enzyme.

Materials:

-

This compound

-

Cilazaprilat standard

-

Porcine Liver Esterase (PLE) (Sigma-Aldrich or equivalent)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Acetonitrile

-

HPLC system with UV detector

-

Incubator or water bath (37°C)

-

Microcentrifuge tubes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it with phosphate buffer to the desired final concentration for the assay.

-

Prepare a stock solution of PLE in phosphate buffer. The final enzyme concentration should be determined empirically to achieve a reasonable rate of hydrolysis.

-

Prepare a series of cilazaprilat standards in the same buffer for the calibration curve.

-

-

Enzymatic Reaction:

-

Pre-warm the this compound solution and the PLE solution to 37°C.

-

Initiate the reaction by adding a specific volume of the PLE solution to the this compound solution in a microcentrifuge tube.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling and Reaction Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme and stop the reaction.

-

-

Sample Processing:

-

Vortex the quenched sample and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Analyze the sample by HPLC to separate and quantify this compound and the formed cilazaprilat. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and an acidic buffer (e.g., phosphate buffer at pH 2.0).[2] Detection is commonly performed at a wavelength of around 212 nm.[2]

-

-

Data Analysis:

-

Construct a calibration curve for cilazaprilat using the prepared standards.

-

Determine the concentration of cilazaprilat formed at each time point.

-

Plot the concentration of cilazaprilat versus time to determine the rate of hydrolysis.

-

ACE Inhibition Assay (Fluorometric Method)

This protocol outlines a continuous fluorometric assay to determine the IC50 of cilazaprilat for ACE, based on the hydrolysis of a quenched fluorescent substrate.

Materials:

-

Cilazaprilat

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (Sigma-Aldrich, Catalog #A6778 or equivalent)

-

Quenched fluorescent substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

-

Tris buffer (e.g., 0.15 M, pH 8.3)

-

NaCl

-

96-well black microplate

-

Microplate fluorometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in a buffer containing 50% glycerol and store at -20°C.

-

Prepare a working solution of ACE by diluting the stock solution in Tris buffer.

-

Prepare a stock solution of the fluorescent substrate in a suitable solvent and dilute it to the final working concentration in Tris buffer containing NaCl.

-

Prepare a series of dilutions of cilazaprilat in Tris buffer.

-

-

Assay Protocol (in a 96-well plate):

-

Blank wells: Add buffer only.

-

Control wells (100% ACE activity): Add ACE working solution and buffer.

-

Inhibitor wells: Add ACE working solution and the different dilutions of cilazaprilat.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the pre-warmed substrate solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorometer pre-set to 37°C.

-

Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm. The rate of fluorescence increase is proportional to the ACE activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time plot) for the control and each inhibitor concentration.

-

Calculate the percentage of ACE inhibition for each cilazaprilat concentration using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100

-

Plot the % Inhibition versus the logarithm of the cilazaprilat concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway, experimental workflow, and the affected signaling pathway provide a clearer understanding of the processes involved.

Caption: Metabolic activation of this compound to cilazaprilat.

Caption: Workflow for determining ACE inhibitory activity.

Caption: Inhibition of the RAAS pathway by cilazaprilat.

Conclusion

Cilazaprilat's formation from its prodrug, this compound, and its subsequent potent inhibition of angiotensin-converting enzyme are well-characterized processes that underpin its therapeutic utility. The quantitative data on its pharmacokinetics and ACE inhibitory activity, combined with detailed experimental protocols, provide a solid foundation for further research and development in the field of cardiovascular pharmacology. The provided diagrams offer a clear visual summary of the key pathways and workflows, aiding in the comprehension of cilazaprilat's mechanism of action and its evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Specificity of esterases and structures of prodrug esters. III. Activity of rat tissue homogenates, rat plasma and porcine liver esterase for the hydrolysis of 3',5'-bis-dicarboxylic acid hemiesters of 5-fluoro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of enzyme inhibitors to evaluate the conversion pathways of ester and amide prodrugs: a case study example with the prodrug ceftobiprole medocaril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. SMPDB [smpdb.ca]

- 8. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Repeated administration of the converting enzyme inhibitor this compound to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.hres.ca [pdf.hres.ca]

Molecular Pharmacology of Cilazapril Binding to Angiotensin-Converting Enzyme (ACE): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular pharmacology of cilazapril's interaction with the Angiotensin-Converting Enzyme (ACE). This compound, a potent prodrug, is hydrolyzed in vivo to its active metabolite, cilazaprilat, which is a highly effective inhibitor of ACE. This document details the quantitative binding parameters, experimental protocols for assessing ACE inhibition, and the associated signaling pathways.

Quantitative Binding Data

The binding affinity of cilazaprilat for ACE has been characterized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While a comprehensive set of binding kinetics and thermodynamic data for cilazaprilat is not extensively available in publicly accessible literature, the existing data underscores its high potency.

| Parameter | Value | Species/Tissue | Comments | Reference |

| IC50 | 1.9 nM | Rabbit Lung ACE | In vitro inhibition of rabbit lung ACE.[1] | [1] |

| IC50 | ~1 ng/mL | Human Plasma ACE | Concentration for 50% inhibition of plasma ACE.[2] | [2] |

| Kd | 0.32 ± 0.04 nM | Human Lung ACE | Dissociation constant for a this compound derivative, Ro 31-8472.[3] | [3] |

Note: this compound is a prodrug and is converted to its active form, cilazaprilat, in the body. The binding data presented here is for the active metabolite, cilazaprilat.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The primary mechanism of action of this compound is the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in the regulation of blood pressure and cardiovascular homeostasis. The following diagram illustrates the RAAS cascade and the point of intervention by ACE inhibitors like this compound.

References

- 1. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cilazapril Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of cilazapril and its derivatives. This compound is a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. As a prodrug, it is rapidly hydrolyzed in the body to its active metabolite, cilazaprilat. This guide delves into the synthetic pathways for creating this compound and its analogs, details their chemical and physical characteristics, and explores the structure-activity relationships that govern their therapeutic efficacy.

Chemical Properties and Structure-Activity Relationships

This compound's therapeutic effect stems from the potent and specific inhibition of ACE by its active form, cilazaprilat. The key structural features contributing to this activity include a bicyclic pyridazino[1,2-a][1][2]diazepine-1-carboxylic acid moiety and an N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-(S)-amino group. The design of this compound and its derivatives has been guided by the three-dimensional requirements of the ACE active site.

The bicyclic core of this compound serves as a rigid scaffold, correctly positioning the side chain for optimal interaction with the enzyme. Modifications to this bicyclic unit, such as altering ring size, have been shown to impact inhibitory potency. For instance, expanding the six-membered ring to a seven-membered ring was found to produce a conformation more aligned with that of other potent ACE inhibitors like enalaprilat and captopril.

The side chain, particularly the homophenylalanine unit, is crucial for binding to the S1 pocket of the ACE active site and coordinating with the zinc ion essential for catalysis. Esterification of the carboxylic acid on this side chain, as seen in this compound, creates a prodrug that enhances oral bioavailability. The nature of this ester group can be modified to tune the pharmacokinetic properties of the resulting derivative.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are critical for their absorption, distribution, metabolism, and excretion (ADME) profiles. Key parameters are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | logP | Reference |

| This compound | C₂₂H₃₁N₃O₅ | 417.50 | 98 (dec.) | 0.5 g/100 mL (25 °C) | 0.8 | [3] |

| Cilazaprilat | C₂₀H₂₇N₃O₅ | 389.45 | - | - | - |

Biological Activity

The primary biological activity of this compound derivatives is the inhibition of angiotensin-converting enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 | Assay Conditions | Reference |

| Cilazaprilat | Rabbit Lung ACE | 1.9 nM | in vitro | [4] |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves the coupling of a bicyclic core intermediate with a suitably protected amino acid derivative side chain. Various synthetic strategies have been developed to achieve this with high stereoselectivity and yield.

Synthesis of the this compound Backbone

A common route to the this compound backbone involves the reaction of (1S,9S)-9-amino-10-oxo-6H-pyridazino[1,2-a][1][2]diazepine-1-carboxylate tert-butyl ester with an activated form of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester. The Mitsunobu reaction, utilizing triphenylphosphine and an azodicarboxylate, is one such method. This is followed by deprotection of the carboxylic acid group.

A generalized synthetic workflow is depicted below:

Caption: Generalized workflow for the synthesis of this compound derivatives.

Synthesis of this compound Ester Prodrugs

Ester prodrugs of this compound are synthesized to improve its oral bioavailability. These are typically prepared by esterifying the carboxylic acid of the phenylpropyl side chain.

A key intermediate for these syntheses is this compound itself, which can be reacted with various alkylating agents under basic conditions.

Caption: General scheme for the synthesis of this compound ester prodrugs.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates and representative this compound derivatives.

General Procedure for the Synthesis of this compound

(1S,9S)-9-Amino-10-oxo-6H-pyridazino[1,2-a][1][2]diazepine-1-carboxylate tert-butyl ester and (R)-2-hydroxy-4-phenylbutyric acid ethyl ester are reacted in the presence of triphenylphosphine and diisopropyl azodicarboxylate in a suitable solvent such as tetrahydrofuran at 0-60 °C. The resulting mixture containing the protected this compound is then treated with an aqueous acid solution, such as hydrochloric acid, to remove the tert-butyl protecting group. The crude this compound is then purified by recrystallization.

General Procedure for the Synthesis of this compound Ester Prodrugs

To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate) is added. The mixture is stirred, and the desired alkylating agent (e.g., an alkyl halide) is added. The reaction is typically stirred at room temperature overnight. After the reaction is complete, the product is isolated by extraction and purified by chromatography.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the renin-angiotensin-aldosterone system (RAAS). Specifically, its active metabolite, cilazaprilat, competitively inhibits the angiotensin-converting enzyme (ACE).

Caption: Mechanism of action of cilazaprilat in the RAAS pathway.

ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone, which leads to sodium and water retention. By inhibiting ACE, cilazaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased aldosterone secretion. This results in a reduction in blood pressure.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound and its derivatives. The structure-activity relationships highlight the key molecular features required for potent ACE inhibition. The provided synthetic schemes and experimental protocols offer a practical foundation for researchers in the field of medicinal chemistry and drug development. Further exploration of novel derivatives, particularly those with modifications to the bicyclic core and the phenylpropyl side chain, may lead to the discovery of new ACE inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

References

- 1. The design and synthesis of the Angiotensin Converting Enzyme inhibitor this compound and related bicyclic compounds | Semantic Scholar [semanticscholar.org]

- 2. The design and synthesis of the Angiotensin Converting Enzyme inhibitor this compound and related bicyclic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Chemical design of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Cilazapril's Impact on the Renin-Angiotensin-Aldosterone System (RAAS): A Technical Guide to Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular impact of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, on the gene expression of the key components of the renin-angiotensin-aldosterone system (RAAS). By delving into the available scientific literature, this document provides a comprehensive overview of the regulatory effects of this compound on renin, angiotensinogen, ACE, and aldosterone synthase gene expression. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Introduction to this compound and the RAAS

This compound is a potent, long-acting ACE inhibitor used in the management of hypertension and heart failure. Its therapeutic effects are primarily mediated through the modulation of the RAAS, a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. The canonical RAAS pathway begins with the secretion of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, and stimulating the release of aldosterone from the adrenal glands, which promotes sodium and water retention.

By inhibiting ACE, this compound disrupts this cascade, leading to reduced levels of angiotensin II and aldosterone. This, in turn, results in vasodilation, reduced sodium and water retention, and a decrease in blood pressure. Beyond these well-established hemodynamic effects, this compound also influences the expression of the genes encoding the core components of the RAAS, indicating a deeper regulatory role at the molecular level. Understanding these changes in gene expression is crucial for elucidating the long-term efficacy and potential pleiotropic effects of this compound.

Quantitative Impact of this compound and ACE Inhibitors on RAAS Gene Expression

The following tables summarize the quantitative changes in the gene expression of key RAAS components in response to this compound or other ACE inhibitors in rodent models. It is important to note that direct quantitative data for this compound is not available for all RAAS components. In such cases, data from other ACE inhibitors like perindopril and captopril are presented as a proxy to illustrate the class effect.

| Gene | Tissue | Animal Model | Treatment | Change in mRNA Expression | Citation |

| Renin | Kidney | Spontaneously Hypertensive Rats (SHR) | Perindopril (ACE Inhibitor) | ▼ 43% (six weeks post-treatment) | [1][2] |

| Renin | Kidney | Spontaneously Hypertensive Rats (SHR) | Captopril (ACE Inhibitor) | ▲ 22.1-fold (after 1 week) | [3] |

| Gene | Tissue | Animal Model | Treatment | Change in mRNA Expression | Citation |

| Angiotensinogen | Hypothalamus | Spontaneously Hypertensive Rats (SHR) | This compound | Suppressed (quantitative data not available) | [4] |

| Angiotensinogen | Kidney | Rats with Heart Failure | Enalapril (ACE Inhibitor) | Markedly attenuated increase | [5] |

| Gene | Tissue | Animal Model | Treatment | Change in mRNA Expression | Citation |

| ACE (ACE1) | Lung | Rats | Ramipril (ACE Inhibitor) | ▲ Increased | [6][7] |

| ACE (ACE1) | Kidney | Rats | Ramipril (ACE Inhibitor) | ▲ Increased | [6][7] |

| ACE (ACE1) | Duodenum | Rats | Ramipril (ACE Inhibitor) | ▲ Increased | [6][7] |

| ACE (ACE1) | Heart | Rats | Ramipril (ACE Inhibitor) | ▼ Decreased | [6][7] |

| ACE (ACE1) | Skeletal Muscle | Rats | Ramipril (ACE Inhibitor) | ▼ Decreased | [6][7] |

| Gene | Tissue | Animal Model | Treatment | Change in mRNA Expression | Citation |

| Aldosterone Synthase (CYP11B2) | Adrenal Gland | Rats with Heart Failure | Enalapril (ACE Inhibitor) | No significant change | [5] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

Detailed Experimental Protocols

The following are representative protocols for the key experimental techniques used to assess RAAS gene expression, synthesized from methodologies described in the cited literature.

Animal Model and Treatment

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats are commonly used models.[3][8]

-

Acclimatization: Animals are typically housed under a 12-hour light/dark cycle with ad libitum access to standard chow and water for at least one week before the experiment.

-

Treatment Groups:

-

Control Group: Receives the vehicle (e.g., distilled water) daily by oral gavage.

-

This compound Group: Receives this compound (e.g., 10 mg/kg/day) dissolved in the vehicle daily by oral gavage.[9]

-

-

Duration: Treatment duration can vary from acute (single dose) to chronic (several weeks) depending on the study's objectives.

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues (kidneys, liver, adrenal glands, hypothalamus, aorta, lungs) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C until RNA or protein extraction. For in situ hybridization and immunohistochemistry, tissues are fixed in 4% paraformaldehyde.

RNA Isolation and Quantification

-

Method: Total RNA is extracted from frozen tissues using methods such as the guanidinium thiocyanate-phenol-chloroform extraction (e.g., TRIzol reagent) or commercially available kits.[10]

-

Quality Control: The integrity and purity of the isolated RNA are assessed by spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis.

Real-Time Quantitative PCR (RT-qPCR)

-

Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green-based or probe-based detection method.

-

Primers: Gene-specific primers for rat renin, angiotensinogen, ACE, and aldosterone synthase (CYP11B2) are designed or obtained from published literature. A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.

-

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Northern Blot Analysis

-

RNA Electrophoresis: Total RNA (10-20 µg) is denatured and separated by size on a formaldehyde-agarose gel.

-

Transfer: The separated RNA is transferred to a nylon membrane by capillary blotting.

-

Probe Labeling: A cDNA or cRNA probe specific for the target mRNA (e.g., renin, angiotensinogen) is labeled with a radioactive (e.g., 32P) or non-radioactive (e.g., digoxigenin) marker.

-

Hybridization: The membrane is prehybridized and then hybridized with the labeled probe overnight at a specific temperature (e.g., 42°C).

-

Washing and Detection: The membrane is washed under stringent conditions to remove non-specific binding, and the signal is detected by autoradiography or chemiluminescence.

-

Quantification: The intensity of the bands is quantified by densitometry and normalized to a housekeeping gene.[3]

In Situ Hybridization

-

Tissue Preparation: Fixed tissues are embedded in paraffin and sectioned (5-10 µm thick) or cryosectioned.

-

Probe Preparation: Digoxigenin (DIG)-labeled antisense and sense (control) riboprobes are synthesized by in vitro transcription from a linearized plasmid containing the cDNA of the target gene.

-

Hybridization: Tissue sections are pretreated to enhance probe penetration and then hybridized with the labeled probe overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).[11]

-

Washing and Detection: Sections are washed to remove unbound probe, and the hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a color reaction.

-

Imaging: The sections are counterstained and visualized under a microscope to determine the cellular localization of the mRNA.

Immunohistochemistry

-

Tissue Preparation: Paraffin-embedded or frozen tissue sections are deparaffinized/rehydrated or fixed, respectively.

-

Antigen Retrieval: For paraffin sections, antigen retrieval is often performed by heating the slides in a citrate buffer.

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal serum).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for the target protein (e.g., aldosterone synthase) overnight at 4°C.[12][13][14]

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Imaging: Sections are counterstained with hematoxylin and imaged under a light microscope.

Discussion and Conclusion

The available evidence, synthesized in this guide, demonstrates that this compound and other ACE inhibitors exert a complex and tissue-specific regulatory effect on the gene expression of the RAAS components.

The data consistently show an increase in renin gene expression in the kidney in response to short-term ACE inhibition.[3] This is a well-established feedback mechanism where the reduction in angiotensin II, a negative regulator of renin release, leads to a compensatory increase in renin synthesis and secretion. However, long-term treatment may lead to a subsequent decrease in renin mRNA, suggesting a resetting of the system.[1][2]

The effect on angiotensinogen gene expression appears to be tissue-dependent. While this compound suppresses hypothalamic angiotensinogen mRNA, the impact on other key sites of production like the liver and kidney is likely a downregulation due to the removal of the stimulatory effect of angiotensin II.[4][5]

The regulation of ACE gene expression by ACE inhibitors is particularly intricate, with studies on ramipril indicating both upregulation (in lung and kidney) and downregulation (in heart and skeletal muscle) depending on the tissue.[6][7] This highlights the importance of local tissue RAAS and suggests that the effects of this compound on ACE gene expression may contribute to its tissue-protective effects beyond systemic blood pressure reduction.

Direct evidence for the effect of this compound on aldosterone synthase (CYP11B2) gene expression is limited. However, since angiotensin II is a primary stimulator of CYP11B2 transcription, it is highly probable that this compound, by reducing angiotensin II levels, leads to a decrease in adrenal CYP11B2 mRNA and subsequently aldosterone synthesis. The finding that enalapril did not significantly alter adrenal CYP11B2 expression in a heart failure model suggests that the regulatory mechanisms may be complex and context-dependent.[5]

References

- 1. Four-week inhibition of the renin–angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kidney renin gene expression in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Evidence for tissue-specific activation of renal angiotensinogen mRNA expression in chronic stable experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ramipril Reduces Acylcarnitines and Distinctly Increases Angiotensin-Converting Enzyme 2 Expression in Lungs of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ramipril Reduces Acylcarnitines and Distinctly Increases Angiotensin-Converting Enzyme 2 Expression in Lungs of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes of Gene Expressions in Spontaneously Hypertensive Rat Model After Losartan Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Left-ventricular hypertrophy in the spontaneously hypertensive rat: effect of ACE inhibitors on ultrastructural morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. content-assets.jci.org [content-assets.jci.org]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Immunohistochemistry of aldosterone synthase leads the way to the pathogenesis of primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunohistochemistry for aldosterone synthase CYP11B2 and matrix-assisted laser desorption ionization imaging mass spectrometry for in-situ aldosterone detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunohistochemistry of aldosterone synthase leads the way to the pathogenesis of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

Effect of cilazapril on angiotensin II type 1 receptor pathways

An In-Depth Technical Guide on the Core Effects of Cilazapril on Angiotensin II Type 1 Receptor Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1] Its primary mechanism of action involves the inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II (Ang II).[1] By reducing the levels of circulating Ang II, this compound indirectly modulates the signaling pathways mediated by the angiotensin II type 1 (AT1) receptor, a key player in cardiovascular homeostasis and pathology. This technical guide provides a comprehensive overview of the effects of this compound on the intricate signaling cascades downstream of the AT1 receptor, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Angiotensin II Type 1 Receptor Signaling Pathways

The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to Ang II, activates a complex network of intracellular signaling pathways, leading to a wide range of physiological and pathophysiological effects, including vasoconstriction, inflammation, cell growth, and fibrosis. The principal signaling pathways activated by the AT1 receptor are:

-

Gq-PLC-PKC Pathway: The AT1 receptor primarily couples to the Gq/11 family of G proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

MAPK Pathways: The AT1 receptor activates all three major mitogen-activated protein kinase (MAPK) cascades: the extracellular signal-regulated kinases (ERK1/2), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. These pathways are crucial regulators of cell growth, differentiation, inflammation, and apoptosis.

-

JAK/STAT Pathway: The AT1 receptor can also activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. This pathway is directly involved in the transcriptional regulation of genes associated with inflammation and cell growth.

-

Reactive Oxygen Species (ROS) Production: AT1 receptor activation is a major stimulus for the production of reactive oxygen species (ROS), primarily through the activation of NADPH oxidase. Increased ROS levels contribute to oxidative stress, endothelial dysfunction, and vascular inflammation.

Effect of this compound on AT1 Receptor Pathways

This compound's influence on AT1 receptor pathways is a direct consequence of its ability to reduce Ang II levels. By diminishing the ligand available to bind to the AT1 receptor, this compound effectively dampens the activation of these downstream signaling cascades.

Data Presentation

The following tables summarize the quantitative effects of this compound on various physiological and biochemical parameters related to the renin-angiotensin system and AT1 receptor activity.

Table 1: Effect of this compound on Angiotensin-Converting Enzyme (ACE) Activity and Angiotensin II Levels

| Parameter | Treatment | Effect | Reference |

| Plasma ACE Activity | This compound (single dose) | 84.2 ± 5% inhibition 2 hours post-dose | |

| Plasma ACE Activity | This compound (2 weeks) | 68 ± 6% inhibition 24 hours post-dose | |

| Plasma Angiotensin II | This compound (single dose) | Decrease from 21.2 ± 3 to 13.6 ± 2 pg/ml |

Table 2: Effect of this compound on Blood Pressure in Hypertensive Patients

| Study Population | This compound Dose | Duration | Blood Pressure Reduction | Reference |

| Mild to Moderate Essential Hypertension | 0.5-10 mg/day | 10 weeks | Mean Sitting Diastolic BP decreased by 14.6 ± 3 mm Hg | |

| Mild to Moderate Essential Hypertension | 2.5 and 5.0 mg/day | 4 weeks | Sitting Diastolic BP reduced by 6.4 and 9.2 mm Hg respectively | [2] |

Table 3: Effect of this compound on JAK/STAT Signaling Pathway

| Target Protein | Treatment | Effect | Experimental Model | Reference |

| Phospho-Tyk2 | This compound | Significantly suppressed | Pressure-overloaded rat heart | [3][4] |

| Phospho-JAK2 | This compound | Partially inhibited | Pressure-overloaded rat heart | [3][4] |

| Phospho-JAK1 | This compound | No effect | Pressure-overloaded rat heart | [3][4] |

Table 4: Effect of Other ACE Inhibitors on MAPK Signaling (as a proxy for this compound)

| Target Protein | ACE Inhibitor | Effect | Experimental Model | Reference |

| Phospho-ERK1/2 | Ramipril (1 µM) | Time-dependent increase in phosphorylation | Mesangial cells from spontaneously hypertensive rats | [5] |

| Phospho-JNK | Captopril (1 µM) | Time-dependent increase in phosphorylation | CHO cells stably expressing ACE | [6][7][8][9] |

| Phospho-ERK1/2 | Captopril | Increased phosphorylation | Mesangial cells from spontaneously hypertensive rats | [6][7][8][9] |

Disclaimer: The data in Table 4 is for other ACE inhibitors and is used as a proxy to suggest the potential effects of this compound on the MAPK pathway. Direct quantitative studies on this compound's effect on these specific kinases were not found.

Mandatory Visualization

Signaling Pathway Diagrams

Caption: Angiotensin II Type 1 Receptor Signaling Pathways.

Caption: Western Blotting Workflow for Phosphorylated Proteins.

Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the investigation of this compound's effects on AT1 receptor signaling pathways.

Western Blotting for Phosphorylated Proteins

This protocol is designed to detect the phosphorylation status of specific proteins in a sample.

a. Materials:

-

Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors.[6]

-

Protein assay reagent (e.g., BCA or Bradford).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).[6]

-

Primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

b. Protocol:

-

Sample Preparation:

-

Harvest cells or tissue and wash with ice-cold PBS.

-

Lyse cells or homogenized tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.[6]

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a protein assay.

-

Mix the lysate with Laemmli sample buffer and heat to 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software.

-

Immunoprecipitation Kinase Assay

This assay is used to measure the activity of a specific kinase that has been immunoprecipitated from a cell lysate.

a. Materials:

-

Cell lysis buffer.

-

Primary antibody specific for the kinase of interest (e.g., anti-ERK1/2).

-

Protein A/G agarose beads.

-

Kinase assay buffer.

-

Kinase substrate (e.g., Myelin Basic Protein for ERK).

-

[γ-³²P]ATP.

-

SDS-PAGE gels and running buffer.

-

Autoradiography film or phosphorimager.

b. Protocol:

-

Immunoprecipitation:

-

Prepare cell lysates as described in the Western blotting protocol.

-

Incubate the cell lysate with the primary antibody against the kinase of interest for 2-4 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-kinase complex.

-

Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing the kinase substrate and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.

-

Quantify the signal to determine kinase activity.

-

Measurement of NADPH Oxidase Activity (Lucigenin-Enhanced Chemiluminescence)

This assay measures the production of superoxide by NADPH oxidase.

a. Materials:

-

Homogenization buffer.

-

Lucigenin solution.

-

NADPH solution.

-

Luminometer.

b. Protocol:

-

Sample Preparation:

-

Homogenize tissue or cells in an appropriate buffer.

-

Prepare a membrane fraction by differential centrifugation.[10]

-

Determine the protein concentration of the membrane fraction.

-

-

Assay:

-

In a luminometer tube or a white-walled 96-well plate, add the membrane fraction.

-

Add lucigenin to the sample.

-

Initiate the reaction by adding NADPH.[10]

-

Immediately measure the chemiluminescence over time.

-

-

Data Analysis:

-

Calculate the rate of superoxide production, which is proportional to the rate of increase in chemiluminescence.

-

Normalize the activity to the protein concentration of the sample.

-

Measurement of Superoxide Dismutase (SOD) Activity

This assay measures the activity of SOD, an antioxidant enzyme that scavenges superoxide radicals.

a. Materials:

-

Assay buffer.

-

Xanthine solution.

-

Xanthine oxidase solution.

-

Cytochrome c solution.

-

Spectrophotometer.

b. Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer, xanthine, and cytochrome c.

-

Add the sample containing SOD to the reaction mixture.

-

-

Assay:

-

Initiate the reaction by adding xanthine oxidase. Xanthine oxidase will react with xanthine to produce superoxide radicals, which then reduce cytochrome c.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.[11]

-

-

Data Analysis:

-

The activity of SOD is determined by its ability to inhibit the reduction of cytochrome c.

-

One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of cytochrome c reduction by 50%.[11]

-

Conclusion

This compound, through its potent inhibition of angiotensin-converting enzyme, effectively reduces the production of angiotensin II, a key activator of the AT1 receptor. This leads to a downstream attenuation of multiple signaling pathways implicated in the pathophysiology of hypertension and cardiovascular disease, including the Gq-PLC-PKC, MAPK, and JAK/STAT pathways, as well as the production of reactive oxygen species. While direct quantitative data on the effect of this compound on all of these signaling intermediates is still emerging, the available evidence, supplemented by data from other ACE inhibitors, strongly supports its role in modulating these critical cellular processes. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate molecular mechanisms underlying the therapeutic benefits of this compound. Further research is warranted to fully elucidate the specific quantitative effects of this compound on each component of the AT1 receptor signaling network.

References

- 1. Identification of the NADPH Oxidase (Nox) Subtype and the Source of Superoxide Production in the Micturition Centre - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Role of angiotensin II in activation of the JAK/STAT pathway induced by acute pressure overload in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. The binding of captopril to angiotensin I-converting enzyme triggers activation of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 11. nipro.co.jp [nipro.co.jp]

The Impact of Cilazapril on Cardiac Fibroblast to Myofibroblast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a final common pathway in many cardiovascular diseases, leading to ventricular stiffening, diastolic and systolic dysfunction, and arrhythmias. A pivotal event in the development of cardiac fibrosis is the differentiation of cardiac fibroblasts into myofibroblasts, a process driven by various pathological stimuli, most notably Angiotensin II (Ang II). Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, plays a crucial role in mitigating cardiac fibrosis. This technical guide provides an in-depth analysis of the mechanisms by which this compound is understood to inhibit cardiac fibroblast to myofibroblast differentiation, supported by representative data from the ACE inhibitor class, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction: The Role of Myofibroblasts in Cardiac Fibrosis

Cardiac fibroblasts are the most abundant cell type in the heart and are critical for maintaining the structural integrity of the myocardium by regulating ECM turnover.[1] In response to cardiac injury or stress, such as myocardial infarction, hypertension, or pressure overload, quiescent cardiac fibroblasts can differentiate into a more active, contractile phenotype known as myofibroblasts.[1][2] This transition is a hallmark of the fibrotic process.[3]

Myofibroblasts are characterized by the de novo expression of alpha-smooth muscle actin (α-SMA) and the robust synthesis and deposition of ECM proteins, primarily type I and type III collagen.[2] While this initial response is crucial for wound healing and scar formation, persistent myofibroblast activation leads to maladaptive cardiac remodeling and fibrosis.[3] Key triggers for this differentiation include mechanical stress, inflammatory cytokines, and growth factors, with Angiotensin II (Ang II) and Transforming Growth Factor-beta 1 (TGF-β1) being the most potent inducers.[3][4]

Mechanism of Action: this compound and the Renin-Angiotensin System

This compound is a potent and long-acting inhibitor of the angiotensin-converting enzyme (ACE).[5] ACE is a key enzyme in the Renin-Angiotensin System (RAS), responsible for the conversion of the inactive Angiotensin I to the potent vasoconstrictor and pro-fibrotic mediator, Angiotensin II.[6] By inhibiting ACE, this compound effectively reduces the levels of Ang II in the circulation and locally within the cardiac tissue.[5]

The anti-fibrotic effects of this compound are primarily mediated through the downstream consequences of Ang II reduction:

-

Inhibition of AT1 Receptor Signaling: Ang II exerts its pro-fibrotic effects mainly through the Angiotensin II type 1 (AT1) receptor on cardiac fibroblasts.[7] Activation of the AT1 receptor triggers a cascade of intracellular signaling events that promote myofibroblast differentiation.

-

Modulation of TGF-β1 Signaling: Ang II is a potent inducer of TGF-β1 expression and activation in cardiac fibroblasts.[4] TGF-β1, in turn, is a master regulator of fibrosis, acting through its own receptors to activate the Smad signaling pathway, a critical driver of myofibroblast gene expression. By reducing Ang II levels, this compound indirectly suppresses this pivotal pro-fibrotic pathway.

-

Reduction of Oxidative Stress: Ang II is known to stimulate the production of reactive oxygen species (ROS) in cardiac fibroblasts, which can further promote fibrotic signaling. ACE inhibitors can attenuate this oxidative stress.

Signaling Pathways

The signaling cascades involved in cardiac fibroblast to myofibroblast differentiation are complex and interconnected. This compound's intervention point, the reduction of Ang II, has significant downstream effects on these pathways.

Quantitative Data on the Effects of ACE Inhibitors

While direct in-vitro quantitative data for this compound on cardiac fibroblast differentiation is limited in publicly accessible literature, studies on other ACE inhibitors, such as lisinopril, provide a strong indication of the expected class effect.

Inhibition of α-SMA Expression

The expression of α-SMA is a hallmark of myofibroblast differentiation. ACE inhibitors have been shown to dose-dependently reduce α-SMA expression in cardiac fibroblasts stimulated with pro-fibrotic agents like TGF-β1.

| Treatment Group | α-SMA Positive Cells (%) (Mean ± SD) | Fold Change vs. TGF-β1 Control |

| Control (no TGF-β1) | 5.2 ± 1.1 | 0.12 |

| TGF-β1 (10 ng/mL) | 43.5 ± 5.8 | 1.00 |

| TGF-β1 + Lisinopril (1 µM) | 32.1 ± 4.5 | 0.74 |

| TGF-β1 + Lisinopril (10 µM) | 21.8 ± 3.9 | 0.50 |

| TGF-β1 + Lisinopril (100 µM) | 12.5 ± 2.7 | 0.29 |

| Table 1: Representative data on the effect of the ACE inhibitor lisinopril on TGF-β1-induced α-SMA expression in valvular interstitial cells, a fibroblast-like cell type. Data are adapted from a study on rabbit valvular interstitial cells for illustrative purposes.[6] |

Reduction in Collagen Synthesis

Myofibroblasts are the primary source of excess collagen deposition in the fibrotic heart. ACE inhibitors have demonstrated efficacy in reducing both basal and stimulated collagen production in cardiac fibroblasts.

| Treatment Group | Soluble Collagen Production (dpm/µg DNA) | Non-Soluble Collagen Production (dpm/µg DNA) |

| Control | 150 ± 20 | 350 ± 45 |

| Lisinopril (10 µM) | 110 ± 15 | 280 ± 38 |

| TGF-β1 (600 pmol/l) | 250 ± 30 | 550 ± 60 |

| TGF-β1 + Lisinopril (10 µM) | 180 ± 25 | 420 ± 50 |

| Table 2: Representative data on the effect of the ACE inhibitor lisinopril on basal and TGF-β1-stimulated collagen production in adult rat cardiac fibroblasts. Data are presented as mean ± SD. *p < 0.05 compared to the respective control (without lisinopril). dpm = disintegrations per minute. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on cardiac fibroblast to myofibroblast differentiation.

Isolation and Culture of Adult Rat Cardiac Fibroblasts

This protocol is adapted from established methods for isolating primary cardiac fibroblasts.

Materials:

-

Adult male Sprague-Dawley rats (200-250 g)

-

Collagenase Type II

-

Trypsin

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol

Procedure:

-

Euthanize the rat according to institutional guidelines.

-

Excise the heart under sterile conditions and place it in ice-cold PBS.

-

Mince the ventricular tissue into small pieces (1-2 mm³).

-

Digest the tissue with a solution of collagenase type II and trypsin in DMEM at 37°C with gentle agitation.

-

After digestion, neutralize the enzymatic activity with FBS-containing medium.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Plate the cells in a culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

After an initial plating period (e.g., 90 minutes) to allow for fibroblast attachment, remove the non-adherent cells (primarily cardiomyocytes).

-

Culture the adherent fibroblasts, changing the medium every 2-3 days. Cells are typically used for experiments at passage 2-4.

Induction and Inhibition of Myofibroblast Differentiation

Procedure:

-

Seed cardiac fibroblasts in appropriate culture plates (e.g., 6-well plates or chamber slides).

-

Once the cells reach 70-80% confluency, replace the growth medium with serum-free or low-serum (0.5% FBS) medium for 24 hours to induce quiescence.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Induce myofibroblast differentiation by adding a pro-fibrotic stimulus, such as Angiotensin II (e.g., 100 nM) or TGF-β1 (e.g., 10 ng/mL), to the culture medium.

-

Include appropriate controls: untreated cells, cells treated with the pro-fibrotic stimulus alone, and cells treated with this compound alone.

-

Incubate the cells for the desired duration (e.g., 24-72 hours) before analysis.

Quantification of α-SMA Expression by Immunocytochemistry

Procedure:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against α-SMA overnight at 4°C.

-

Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope and capture images.

-

Quantify the percentage of α-SMA positive cells by counting at least 200 cells per condition in multiple random fields.

Measurement of Collagen Synthesis by [³H]-Proline Incorporation

Procedure:

-

During the treatment period, add [³H]-proline to the culture medium.

-

After incubation, wash the cells with PBS.

-

To measure soluble collagen, collect the culture medium.

-

To measure insoluble collagen, lyse the cells.

-

Precipitate the proteins from both fractions with trichloroacetic acid (TCA).

-

Wash the protein pellets to remove unincorporated [³H]-proline.

-

Solubilize the pellets and measure the radioactivity using a scintillation counter.

-

Normalize the results to the total protein or DNA content of the cell lysates.

Experimental Workflow and Logic

The investigation of this compound's effect on cardiac fibroblast differentiation follows a logical workflow from cell culture to quantitative analysis.

Conclusion

This compound, as an ACE inhibitor, is a cornerstone in the management of cardiovascular diseases, partly due to its beneficial effects on cardiac remodeling. By inhibiting the production of Angiotensin II, this compound effectively disrupts the key signaling pathways that drive the differentiation of cardiac fibroblasts into myofibroblasts. This action attenuates the excessive deposition of extracellular matrix, thereby mitigating the progression of cardiac fibrosis. The representative data from the ACE inhibitor class strongly support the anti-fibrotic potential of this compound. The detailed experimental protocols provided in this guide offer a framework for further investigation into the specific dose-dependent effects and molecular mechanisms of this compound in preventing cardiac fibrosis. Future research focusing on direct in-vitro studies with this compound will be invaluable in further elucidating its precise role and optimizing its therapeutic application in combating fibrotic heart disease.

References

- 1. WISP-1 Regulates Cardiac Fibrosis by Promoting Cardiac Fibroblasts’ Activation and Collagen Processing | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Angiotensin II stimulates cardiac fibroblast migration via the differential regulation of matrixins and RECK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effect of this compound on exercise tolerance and neurohumoral factors in patients with asymptomatic chronic heart failure after myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiotensin-converting enzyme inhibitor this compound suppresses expression of basic fibroblast growth factor messenger ribonucleic acid and protein in endothelial and intimal smooth muscle cells in a vascular injury model of spontaneous hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Cilazapril in Conscious Renal-Hypertensive Dog Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, in conscious renal-hypertensive dog models. The document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for inducing renal hypertension and evaluating the therapeutic effects of this compound.

Introduction

This compound is a potent and long-acting ACE inhibitor that is hydrolyzed in the body to its active metabolite, cilazaprilat.[1][2] By inhibiting ACE, cilazaprilat blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3][4] This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[3] The conscious renal-hypertensive dog model is a valuable preclinical tool for evaluating the efficacy and mechanism of action of antihypertensive drugs like this compound. This model mimics human renovascular hypertension, a condition characterized by high blood pressure due to narrowing of the renal arteries.[2][5]

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). In response to renal ischemia (induced in the hypertensive model), the kidneys release renin, which cleaves angiotensinogen to form angiotensin I. ACE then converts angiotensin I to angiotensin II. Angiotensin II exerts several physiological effects that contribute to hypertension, including:

-

Vasoconstriction: Directly constricts blood vessels, increasing total peripheral resistance.[3]

-

Aldosterone Release: Stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, increasing blood volume.[3]

-

Sympathetic Nervous System Activation: Enhances the release of norepinephrine, further contributing to vasoconstriction and increased heart rate.

By inhibiting ACE, this compound effectively reduces the levels of angiotensin II, thereby mitigating these hypertensive effects and lowering blood pressure.[1][3]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Intervention

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the inhibitory action of this compound on Angiotensin-Converting Enzyme (ACE).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in conscious renal-hypertensive dog models based on available literature.

Table 1: Effects of Oral this compound on Hemodynamics in Conscious Renal-Hypertensive Dogs

| Parameter | Dosage | Pre-treatment Value (Mean ± SEM) | Post-treatment Value (Mean ± SEM) | Maximal Change | Duration of Effect | Citation |

| Systolic Blood Pressure | 10 mg/kg p.o. twice daily | 145 ± 5 mm Hg | 106 ± 7 mm Hg | -39 ± 6 mm Hg | > 24 hours | [1] |

| Heart Rate | 10 mg/kg p.o. twice daily | Not specified | Slight increase | Not specified | > 24 hours | [1] |

Table 2: Effects of Intravenous this compound on Hemodynamics in Anesthetized Dogs

| Parameter | Dosage | Change from Baseline | Citation |

| Mean Arterial Pressure | 1 mg/kg i.v. | -27% | [1] |

| Total Peripheral Resistance | 1 mg/kg i.v. | -12% | [1] |

| Cardiac Output | 1 mg/kg i.v. | -16% | [1] |

Table 3: Effects of this compound on the Renin-Angiotensin System and Renal Function

| Parameter | Model | Dosage | Effect | Citation |

| Plasma Renin Activity | Anesthetized Dogs | i.v. administration | Increased | [1] |

| Plasma Angiotensin II | Anesthetized Dogs | i.v. administration | Significantly decreased | [1] |

| Renal Plasma Flow | Conscious Normotensive Dogs | 0.3-10 mg/kg p.o. | Increased by 46% | [1] |

| Glomerular Filtration Rate | Conscious Normotensive Dogs | 0.3-10 mg/kg p.o. | Slight increase | [1] |

Experimental Protocols

I. Induction of Renal Hypertension in Dogs

The two-kidney, one-clip (2K1C) Goldblatt model is a commonly used surgical procedure to induce renovascular hypertension in dogs.[2][5]

Materials:

-

Anesthetic agents (e.g., propofol for induction, isoflurane for maintenance)

-

Surgical instruments for laparotomy

-

Silver or titanium clips with a pre-determined internal diameter

-

Sutures

-

Intravenous fluids (e.g., Lactated Ringer's solution)

-

Analgesics (e.g., buprenorphine, meloxicam)

-

Antibiotics

Procedure:

-

Anesthesia and Pre-operative Preparation:

-

Administer pre-anesthetic medication as per standard veterinary practice.

-

Induce and maintain general anesthesia.

-

Place the dog in dorsal recumbency, and aseptically prepare the ventral abdomen for surgery.

-

Administer intravenous fluids throughout the procedure to maintain hydration and blood pressure.[6]

-

-

Surgical Approach:

-

Perform a ventral midline laparotomy to expose the abdominal cavity.[7]

-

Gently retract the intestines to visualize the left kidney and its associated vasculature.

-

-

Renal Artery Isolation and Clipping:

-

Carefully dissect the left renal artery, separating it from the renal vein and surrounding tissues.

-

Place a solid, U-shaped silver or titanium clip of a pre-determined internal diameter around the renal artery. The degree of constriction is critical for inducing sustained hypertension.

-

-

Closure and Post-operative Care:

-

Close the abdominal incision in layers.

-

Provide post-operative analgesia to manage pain.

-

Monitor the dog closely during recovery for any signs of complications, such as hemorrhage or infection.

-

Administer a course of antibiotics as a prophylactic measure.

-

Allow a stabilization period of several weeks for hypertension to develop and stabilize before initiating drug treatment studies.[8]

-

II. Administration of this compound and Monitoring

Materials:

-

This compound tablets or powder for oral administration

-

Apparatus for measuring blood pressure in conscious dogs (e.g., telemetry or a non-invasive cuff-based system)

-